

# A comparative study of clearing agents for immunohistochemistry

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A Comparative Guide to Clearing Agents for Immunohistochemistry

For researchers, scientists, and drug development professionals navigating the complexities of three-dimensional tissue imaging, the choice of clearing agent is a critical determinant of experimental success. An ideal clearing agent renders tissue optically transparent for deep imaging while preserving the structural integrity and molecular information necessary for accurate immunohistochemical analysis. This guide provides an objective comparison of commonly used clearing agents, supported by experimental data, to facilitate an informed decision for your specific research needs.

## **Data Presentation: A Quantitative Comparison**

The performance of a clearing agent can be evaluated based on several key metrics: its ability to increase tissue transparency, preserve fluorescent signals, and maintain the original tissue size and morphology. The following tables summarize quantitative data from comparative studies on some of the most prevalent clearing agents.

Table 1: Comparison of Tissue Transparency



Clearing Agent	Tissue Type	Transparency (% Light Transmittance)	Reference
uDISCO	Mouse Brain	Excellent	[1]
3DISCO	Mouse Brain	Excellent	[1]
CUBIC	Mouse Brain	High	[1]
PACT	Mouse Brain	High	[2]
SeeDB	Mouse Brain	Moderate	[3]
ScaleS	Mouse Brain	Moderate	[1]
OptiMuS	Rat Brain	High	[4]
Ce3D	Murine Organs	Excellent	[2]

Table 2: Comparison of Fluorescence Signal Retention

Clearing Agent	Fluorescent Protein	Signal Retention (%)	Reference
ScaleS	GFP	High	[1]
CUBIC	GFP	Good	[1]
PACT	GFP	Moderate	[2]
SeeDB	Fluorescent Dyes	High	[5]
uDISCO	Endogenous Fluorescence	Preserved	[1]
3DISCO	Endogenous Fluorescence	Limited	[1]
OptiMuS	EYFP	Preserved	[4]
Ce3D	Reporter Proteins	High	[2]



Table 3: Comparison of Tissue Volume Change

Clearing Agent	Tissue Type	Volume Change	Reference
uDISCO	Mouse Brain	Shrinkage	[1]
3DISCO	Mouse Brain	Shrinkage	[1]
CUBIC	Mouse Brain	Expansion	[6]
PACT	Mouse Brain	Expansion	[2]
SeeDB	Mouse Brain	Preserved	[3]
ScaleS	Mouse Brain	Expansion	[6]
OptiMuS	Rat Brain	Negligible Change	[4]
SHIELD	Mouse Brain	Preserved	[6]

# **Experimental Workflows and Logical Relationships**

The selection of a clearing agent is often dictated by the experimental goals and the nature of the tissue being studied. The following diagrams illustrate a general workflow for tissue clearing and the classification of different clearing agents.



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Caption: A generalized workflow for immunohistochemistry in cleared tissues.





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Caption: Classification of common tissue clearing agents.

### **Experimental Protocols**

Detailed and reproducible protocols are essential for successful tissue clearing. Below are summarized methodologies for four widely used clearing agents.

# CLARITY (Clear, Lipid-exchanged, Acrylamidehybridized Rigid, Imaging/Immunostaining/In situ hybridization-compatible Tissue hydrogel)

The CLARITY technique transforms biological tissue into a hydrogel-tissue hybrid, which preserves proteins and nucleic acids while allowing for the removal of lipids.[7]

- Tissue Fixation and Infusion:
  - Perfuse the animal and fix the tissue with 4% paraformaldehyde (PFA).
  - Incubate the tissue in a hydrogel monomer solution (containing acrylamide, bisacrylamide, and a thermal initiator) at 4°C to allow for diffusion of the monomers into the tissue.[8][9]
- Hydrogel Polymerization:



- Degas the hydrogel-infused tissue to remove oxygen, which inhibits polymerization.
- Initiate polymerization by heating the sample. This creates a tissue-hydrogel mesh that physically supports the tissue's structure.[10]
- Lipid Removal (Clearing):
  - Actively clear the tissue using electrophoretic tissue clearing (ETC) in a buffer containing sodium dodecyl sulfate (SDS) to remove lipids.
  - Alternatively, passively clear the tissue by incubating in the SDS-containing buffer at 37°C for a longer duration.
- Immunostaining and Refractive Index Matching:
  - Wash the cleared tissue to remove SDS.
  - Perform standard immunohistochemistry protocols. The porous hydrogel allows for the penetration of antibodies.
  - Incubate the stained tissue in a refractive index (RI) matching solution to achieve optical transparency for imaging.[7]

# CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis)

CUBIC is a hydrophilic clearing method that uses a cocktail of reagents to delipidate and decolorize tissues.[12][13]

- Delipidation and Decolorization (CUBIC-L):
  - Immerse the fixed tissue in CUBIC-L solution (containing urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100).[14]
  - Incubate at 37°C with gentle shaking for several days to weeks, depending on the tissue size and type. Change the solution periodically.
- Washing:



- Thoroughly wash the tissue with a buffer (e.g., PBS) to remove the CUBIC-L reagents.
- Immunostaining:
  - Perform immunostaining as required.
- Refractive Index Matching (CUBIC-R):
  - Immerse the stained tissue in CUBIC-R solution (containing sucrose and urea) to match the refractive index of the tissue for imaging.[15][16]

# iDISCO+ (immunolabeling-enabled 3D imaging of solvent-cleared organs)

iDISCO+ is a hydrophobic, solvent-based clearing method that is rapid and effective for immunolabeling large samples.[17][18]

- · Dehydration and Bleaching:
  - Dehydrate the fixed tissue through a graded series of methanol.
  - Bleach the tissue with hydrogen peroxide in methanol to quench endogenous fluorescence and decolorize pigments.[19]
- Rehydration and Permeabilization:
  - Rehydrate the tissue through a descending series of methanol.
  - Permeabilize the tissue with a detergent-containing buffer (e.g., PBS with Triton X-100).
- Immunostaining:
  - Block non-specific antibody binding.
  - Incubate with primary and secondary antibodies.
- Clearing and Refractive Index Matching:
  - Dehydrate the stained tissue again with a graded methanol series.



- o Incubate in a mixture of dichloromethane (DCM) and methanol.
- Finally, clear and match the refractive index by incubating in dibenzyl ether (DBE).[17][20]

### SeeDB (See Deep Brain)

SeeDB is a simple, aqueous-based clearing method that utilizes a high concentration of fructose to achieve optical clearing. It is particularly well-suited for preserving fluorescent proteins.[5][21]

- · Fixation and Washing:
  - Fix the tissue with 4% PFA.
  - Wash the tissue thoroughly with PBS.
- · Graded Fructose Incubation:
  - Incubate the tissue in a series of increasing concentrations of fructose solutions (e.g., 20%, 40%, 60%, 80% w/v).[3]
  - This gradual increase in fructose concentration dehydrates the tissue and begins the clearing process.
- Final Clearing:
  - Immerse the tissue in the final SeeDB solution, which is a saturated solution of fructose containing a small amount of α-thioglycerol to prevent oxidation.[3]
- · Imaging:
  - Mount the cleared tissue in the SeeDB solution for imaging.

This guide provides a foundational understanding of the comparative performance and methodologies of key tissue clearing agents. The optimal choice will always depend on the specific requirements of the experiment, including the tissue type, the target molecules for immunohistochemistry, and the imaging modality to be used. Researchers are encouraged to consult the primary literature for further details and protocol optimizations.



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